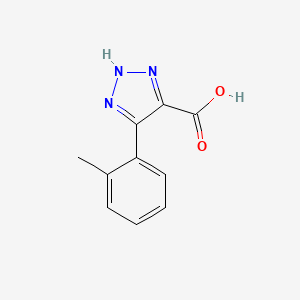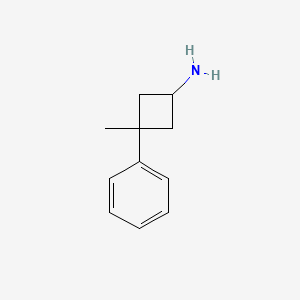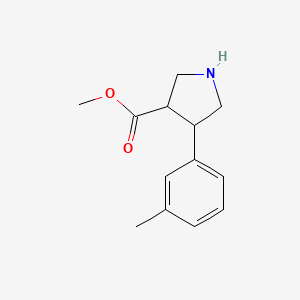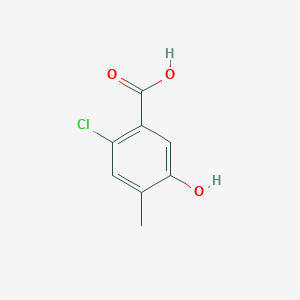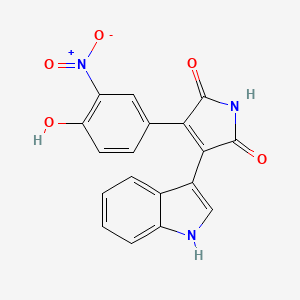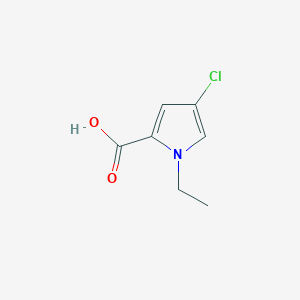
Acide 4-chloro-1-éthyl-1H-pyrrole-2-carboxylique
Vue d'ensemble
Description
4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'antagonistes de la cholécystokinine
L'acide pyrrole-2-carboxylique, un proche parent de l'acide 4-chloro-1-éthyl-1H-pyrrole-2-carboxylique, a été utilisé dans la synthèse d'antagonistes de la cholécystokinine . Ce sont des médicaments qui bloquent l'action de la cholécystokinine, une hormone qui stimule la libération d'enzymes digestives et la contraction de la vésicule biliaire.
Création d'azépinediones
Les azépinediones, une classe de composés organiques, ont été synthétisées à partir de l'acide pyrrole-2-carboxylique . Ces composés ont diverses applications en chimie médicinale.
Développement d'agents antifongiques
Les sous-unités pyrrole ont des applications diverses dans les composés thérapeutiquement actifs, y compris les fongicides . Compte tenu de la similarité structurelle, l'this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents antifongiques.
Production d'antibiotiques
Des composés à base de pyrrole ont été utilisés dans la synthèse d'antibiotiques . La variante 4-chloro-1-éthyl de l'acide pyrrole-2-carboxylique pourrait potentiellement être utilisée dans des applications similaires.
Synthèse de médicaments anti-inflammatoires
Des composés à base de pyrrole ont été utilisés dans la synthèse de médicaments anti-inflammatoires . La variante 4-chloro-1-éthyl de l'acide pyrrole-2-carboxylique pourrait potentiellement être utilisée dans des applications similaires.
Développement d'agents antitumoraux
Des composés à base de pyrrole ont été utilisés dans le développement d'agents antitumoraux . La variante 4-chloro-1-éthyl de l'acide pyrrole-2-carboxylique pourrait potentiellement être utilisée dans des applications similaires.
Inhibition de la transcriptase inverse
Les composés à base de pyrrole sont connus pour inhiber la transcriptase inverse, une enzyme qui est une cible des médicaments antirétroviraux utilisés pour traiter le VIH . La variante 4-chloro-1-éthyl de l'acide pyrrole-2-carboxylique pourrait potentiellement être utilisée dans des applications similaires.
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds containing the pyrrole nucleus show clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with a similar structure, such as indole derivatives, have been found to possess various biological activities . They interact with their targets, leading to changes in the function of the target molecules .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a variety of biochemical pathways . These compounds have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with a similar structure, such as indole derivatives, have been found to possess various biological activities . These activities suggest that the compound may have a significant impact at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Analyse Biochimique
Biochemical Properties
4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound can act as a substrate or inhibitor for certain enzymes, influencing their activity and, consequently, various metabolic pathways. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of pyrrole-containing compounds. The nature of these interactions often involves the binding of 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid to the active site of the enzyme, either facilitating or hindering the enzyme’s catalytic activity .
Cellular Effects
The effects of 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the pyrrole biosynthesis pathway, leading to altered levels of pyrrole-containing metabolites. Additionally, 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid has been found to inhibit certain enzymes by occupying their active sites, thereby preventing the binding of natural substrates and reducing the enzyme’s catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. For example, high doses of 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid have been associated with cellular toxicity, including oxidative stress and apoptosis. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid is involved in several metabolic pathways, particularly those related to pyrrole metabolism. This compound can be metabolized by enzymes that catalyze the oxidation, reduction, or conjugation of pyrrole derivatives. These metabolic reactions can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid can influence metabolic flux by altering the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid is transported and distributed through various mechanisms. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid can accumulate in certain compartments or organelles, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid can influence its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid can affect its interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
4-chloro-1-ethylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQIVKRHJNMVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242049 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-12-2 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B1487539.png)
![2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1487541.png)
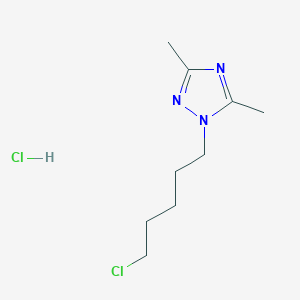
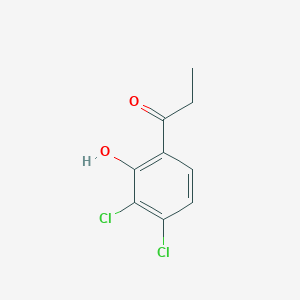
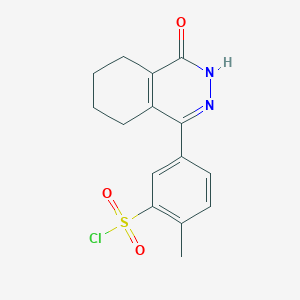
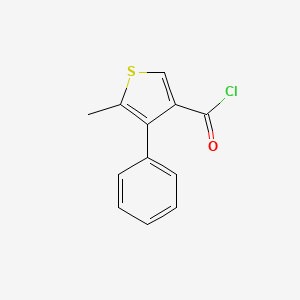
![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)
